2-(2-Hydroxyethyl)oxepan-3-ol
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Overview
Description
2-(2-Hydroxyethyl)oxepan-3-ol is a chemical compound with the molecular formula C7H14O3. It is a member of the oxepane family, which are seven-membered cyclic ethers. This compound is characterized by the presence of a hydroxyl group (-OH) and an ethyl group (-CH2CH2OH) attached to the oxepane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)oxepan-3-ol typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2-(2-hydroxyethyl)-1,6-hexanediol. This reaction is carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)oxepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxepan-3-one or oxepan-3-al.
Reduction: Formation of this compound.
Substitution: Formation of various substituted oxepane derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)oxepan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)oxepan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxepane ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)oxepan-2-one: Similar structure but with a ketone group.
2-(2-Hydroxyethyl)tetrahydrofuran: A five-membered ring analog.
2-(2-Hydroxyethyl)pyran: A six-membered ring analog.
Uniqueness
2-(2-Hydroxyethyl)oxepan-3-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)oxepan-3-ol |
InChI |
InChI=1S/C8H16O3/c9-5-4-8-7(10)3-1-2-6-11-8/h7-10H,1-6H2 |
InChI Key |
VINXIAPQGINHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C(C1)O)CCO |
Origin of Product |
United States |
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